molecular formula C7H9NO B1583644 Aniline;formaldehyde CAS No. 25214-70-4

Aniline;formaldehyde

Cat. No. B1583644
M. Wt: 123.15 g/mol
InChI Key: OUCPJZWNFRYRBI-UHFFFAOYSA-N
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Patent
US04914236

Procedure details

When the process according to the invention is carried out without an aminal preliminary stage, introduction of the aqueous formaldehyde into the system is carried out after the solvent containing aniline has been mixed with the aqueous catalyst phase, which also contains aniline, and before the first reaction stage (5). In that case, the quantity of aqueous formaldehyde is generally calculated to provide a molar ratio of aniline/formaldehyde of from 1.5:1 to 25:1, the calculation of the molar aniline/formaldehyde ratio including both the aniline present in the solution of aniline in hydrophobic solvent which is introduced upstream of the first reactor (5) and the at least partially protonated aniline of the aqueous phase which is returned from the extractor (8) and is to be fed in at this point. High aniline/formaldehyde ratios within the broad ranges mentioned above are necessary for producing polyamines with a high diamine content. The aniline participating in the reactions is formally composed as follows:
[Compound]
Name
aminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[O:2] |f:2.3|

Inputs

Step One
Name
aminal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before the first reaction stage (5)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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